molecular formula C16H17NO5S B4391996 N-1,3-benzodioxol-5-yl-4-ethoxy-3-methylbenzenesulfonamide

N-1,3-benzodioxol-5-yl-4-ethoxy-3-methylbenzenesulfonamide

Cat. No. B4391996
M. Wt: 335.4 g/mol
InChI Key: ABCFMOKWHLMJHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-1,3-benzodioxol-5-yl-4-ethoxy-3-methylbenzenesulfonamide, also known as BDBES, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDBES belongs to the family of sulfonamide compounds, which are widely used in medicinal chemistry due to their diverse biological activities.

Mechanism of Action

The mechanism of action of N-1,3-benzodioxol-5-yl-4-ethoxy-3-methylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways. In cancer cells, N-1,3-benzodioxol-5-yl-4-ethoxy-3-methylbenzenesulfonamide has been shown to inhibit the activity of cyclin-dependent kinases, which are essential for cell cycle progression. Inflammation is mediated by various signaling pathways, and N-1,3-benzodioxol-5-yl-4-ethoxy-3-methylbenzenesulfonamide has been found to suppress the activation of nuclear factor-kappa B, a transcription factor that regulates the expression of pro-inflammatory cytokines. In neurodegenerative diseases, N-1,3-benzodioxol-5-yl-4-ethoxy-3-methylbenzenesulfonamide has been shown to protect neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects
N-1,3-benzodioxol-5-yl-4-ethoxy-3-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-1,3-benzodioxol-5-yl-4-ethoxy-3-methylbenzenesulfonamide has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. Inflammation is characterized by the production of pro-inflammatory cytokines, and N-1,3-benzodioxol-5-yl-4-ethoxy-3-methylbenzenesulfonamide has been shown to suppress the production of these cytokines, leading to a reduction in inflammation. In neurodegenerative diseases, N-1,3-benzodioxol-5-yl-4-ethoxy-3-methylbenzenesulfonamide has been found to protect neurons from oxidative stress and inflammation, leading to a reduction in neuronal damage and death.

Advantages and Limitations for Lab Experiments

N-1,3-benzodioxol-5-yl-4-ethoxy-3-methylbenzenesulfonamide has several advantages for lab experiments, including its relatively simple synthesis method, its diverse biological activities, and its potential therapeutic applications. However, N-1,3-benzodioxol-5-yl-4-ethoxy-3-methylbenzenesulfonamide also has some limitations, such as its low solubility in water, which can make it difficult to administer in vivo. Moreover, the mechanism of action of N-1,3-benzodioxol-5-yl-4-ethoxy-3-methylbenzenesulfonamide is not fully understood, which can make it challenging to design experiments to elucidate its biological effects.

Future Directions

There are several future directions for N-1,3-benzodioxol-5-yl-4-ethoxy-3-methylbenzenesulfonamide research, including the development of more potent and selective analogs, the investigation of its pharmacokinetics and pharmacodynamics, and the exploration of its potential therapeutic applications in other diseases. Moreover, the mechanism of action of N-1,3-benzodioxol-5-yl-4-ethoxy-3-methylbenzenesulfonamide needs to be further elucidated to understand its biological effects fully. In conclusion, N-1,3-benzodioxol-5-yl-4-ethoxy-3-methylbenzenesulfonamide is a promising compound in medicinal chemistry that has the potential to be developed into novel therapeutics for various diseases.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-4-ethoxy-3-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-1,3-benzodioxol-5-yl-4-ethoxy-3-methylbenzenesulfonamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation is a common hallmark of many diseases, and N-1,3-benzodioxol-5-yl-4-ethoxy-3-methylbenzenesulfonamide has been found to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Moreover, N-1,3-benzodioxol-5-yl-4-ethoxy-3-methylbenzenesulfonamide has also been studied for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-ethoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-3-20-14-7-5-13(8-11(14)2)23(18,19)17-12-4-6-15-16(9-12)22-10-21-15/h4-9,17H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCFMOKWHLMJHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-1,3-benzodioxol-5-yl-4-ethoxy-3-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-1,3-benzodioxol-5-yl-4-ethoxy-3-methylbenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-1,3-benzodioxol-5-yl-4-ethoxy-3-methylbenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-1,3-benzodioxol-5-yl-4-ethoxy-3-methylbenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-1,3-benzodioxol-5-yl-4-ethoxy-3-methylbenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-1,3-benzodioxol-5-yl-4-ethoxy-3-methylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.